2-(3-Nitro-phenoxy)-nicotinic acid
Description
2-(3-Nitro-phenoxy)-nicotinic acid is a nicotinic acid derivative featuring a nitro-substituted phenoxy group at the 2-position of the pyridine ring. For instance, 2-(3-Nitrophenoxy)acetic acid derivatives exhibit diverse synthetic routes and applications in organic chemistry .
Properties
Molecular Formula |
C12H8N2O5 |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O5/c15-12(16)10-5-2-6-13-11(10)19-9-4-1-3-8(7-9)14(17)18/h1-7H,(H,15,16) |
InChI Key |
CMVGBKDLGUNBAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-(3-Nitro-phenoxy)-nicotinic acid with analogous nicotinic acid derivatives:
Key Observations :
- Substituent Effects: The nitro group in this compound increases polarity compared to non-nitro analogs like 2-phenoxynicotinic acid, likely reducing solubility in non-polar solvents .
- Halogenated Derivatives : Chloro- and fluoro-substituted analogs (e.g., 2-Chloro-5-(3-fluoro-4-methoxyphenyl)nicotinic acid) exhibit enhanced stability and bioactivity due to electronegative substituents, making them valuable in drug design .
- Biological Relevance: Amino-substituted derivatives (e.g., 2-[(4-Chlorophenyl)amino]nicotinic acid) are used in structural biology studies, highlighting their role in receptor-ligand interactions .
Q & A
Q. What are the optimal synthetic routes for 2-(3-Nitro-phenoxy)-nicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between 3-nitrophenol and a nicotinic acid derivative. A common approach is to react 6-hydroxynicotinic acid with 3-nitrobenzene derivatives under alkaline conditions (e.g., K₂CO₃/DMF) at 80–100°C for 12–24 hours . Phosphorus oxychloride (POCl₃) may act as a dehydrating agent to facilitate esterification or ether formation . Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., CuI for Ullmann reactions).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons adjacent to nitro/phenoxy groups) and verify regioselectivity .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and resolves positional isomers .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .
- FTIR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as:
- A pharmacophore scaffold for designing kinase inhibitors (e.g., targeting EGFR or VEGFR) due to its nitro group’s electron-withdrawing effects, which enhance binding to ATP pockets .
- A precursor for prodrugs , where the nitro group is reduced in vivo to an amine for targeted drug activation .
- A ligand in metal chelates for antimicrobial studies, leveraging its pyridine and carboxylate moieties to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) .
Advanced Research Questions
Q. How do substituent variations on the phenoxy or nicotinic acid moieties affect bioactivity?
- Methodological Answer : Systematic SAR studies involve:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance metabolic stability but may reduce solubility. For example, replacing -NO₂ with -CF₃ increases logP by ~0.5 units, impacting membrane permeability .
- Positional isomerism : 3-Nitro substitution on phenoxy shows higher receptor affinity than 4-nitro in nicotinic acetylcholine receptor (nAChR) assays .
- Hybrid analogs : Introducing a methyl group at position 4 of the pyridine ring improves IC₅₀ values by 2-fold in enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Methodological Answer :
- Dose-response profiling : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Metabolic stability assays : Use liver microsomes (human/rat) to differentiate intrinsic activity from metabolite-driven effects .
- Crystallography : Co-crystallize the compound with target proteins (e.g., nAChR) to validate binding modes disputed in docking studies .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Prioritize derivatives with lower binding energy (<-8 kcal/mol) to nAChR .
- ADMET prediction (SwissADME) : Filter candidates with optimal parameters: logS > -4, TPSA < 90 Ų, and ≤3 violations of Lipinski’s rules .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent hydrogen bonds (e.g., between nitro-O and Arg121) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
